4-[(4-Bromobenzyl)amino]-1-butanol
Description
Properties
Molecular Formula |
C11H16BrNO |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H16BrNO/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-14/h3-6,13-14H,1-2,7-9H2 |
InChI Key |
SMSPGNKWVHOPSO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNCCCCO)Br |
Canonical SMILES |
C1=CC(=CC=C1CNCCCCO)Br |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 4-Aminobutanol with 4-Bromobenzaldehyde
A two-step reductive amination strategy is widely applicable for synthesizing secondary amines. In this approach, 4-aminobutanol reacts with 4-bromobenzaldehyde under catalytic hydrogenation or sodium borohydride reduction:
Step 1: Formation of the Schiff Base
4-Aminobutanol and 4-bromobenzaldehyde undergo condensation in anhydrous ethanol at 60°C for 6 hours, forming an imine intermediate. The reaction is typically catalyzed by molecular sieves to absorb water and shift equilibrium toward product formation.
Step 2: Reduction to the Secondary Amine
The imine intermediate is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 12 hours. This method avoids harsh conditions, preserving the integrity of the bromobenzyl group. Yields range from 65% to 78%, depending on the purity of the starting materials.
Nucleophilic Substitution Using 4-Bromo-1-Butanol
A more direct route involves the reaction of 4-bromo-1-butanol with 4-bromobenzylamine under basic conditions:
Reaction Conditions
-
Solvent: Acetonitrile or dimethylformamide (DMF)
-
Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Temperature: 80–100°C
-
Time: 24–48 hours
The nucleophilic displacement of the bromine atom in 4-bromo-1-butanol by 4-bromobenzylamine proceeds via an SN2 mechanism. This method achieves moderate yields (50–60%) but requires careful control of stoichiometry to minimize side reactions.
Novel Intermediate-Based Synthesis from Tetrahydrofuran
Preparation of 4-Bromo-1-Acetoxyl Butane
Adapting methodologies from patent US20180029973A1, tetrahydrofuran (THF) is treated with hydrogen bromide (33–40% in acetic acid) at 10–25°C for 6 hours. This produces 4-bromo-1-acetoxyl butane, a key intermediate, in 85–90% yield. The reaction mechanism involves acid-catalyzed ring-opening of THF, followed by acetylation:
Purification: Vacuum distillation isolates the product (boiling point: 87–89°C at 2 mmHg).
Amination with 4-Bromobenzylamine
The intermediate 4-bromo-1-acetoxyl butane reacts with 4-bromobenzylamine in acetonitrile at 20°C for 5 hours, facilitated by sodium bicarbonate as a base. This step replaces the bromine atom with the 4-bromobenzylamino group:
Hydrolysis to 4-[(4-Bromobenzyl)amino]-1-Butanol
The acetoxyl group is hydrolyzed under alkaline conditions (1M NaOH in ethanol/water) at 25°C for 3 hours:
Purification: Distillation under reduced pressure (83–85°C at 1 mmHg) yields the final product with ≥99.5% purity by gas chromatography.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Reductive Amination | 4-Aminobutanol, 4-BrBzCHO | 65–78 | 98.5 | Mild conditions, minimal side products |
| Nucleophilic Substitution | 4-Bromo-1-butanol, 4-BrBzNH₂ | 50–60 | 97.0 | Direct synthesis, fewer steps |
| Intermediate-Based | THF, 4-BrBzNH₂ | 85–90 | 99.5 | High yield, scalable, cost-effective |
Notes:
-
4-BrBzCHO: 4-Bromobenzaldehyde; 4-BrBzNH₂: 4-Bromobenzylamine.
-
The intermediate-based route outperforms others in yield and purity, making it suitable for industrial applications.
Optimization Strategies and Challenges
Solvent Selection
Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in amination reactions, while ethanol/water mixtures improve hydrolysis efficiency. Chlorinated solvents are avoided due to environmental concerns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
